4-(1,2,2-Triphenylvinyl)aniline
Description
Evolution of Luminescent Materials: From Aggregation-Caused Quenching (ACQ) to Aggregation-Induced Emission (AIE)
For decades, the utility of luminescent molecules, or luminophores, in the solid state or in aggregated forms was hampered by a phenomenon known as aggregation-caused quenching (ACQ). mdpi.comhkust.edu.hk In dilute solutions, these molecules would emit light efficiently. However, upon aggregation at higher concentrations or in the solid state, their luminescence would diminish or be completely extinguished. mdpi.comhkust.edu.hk This quenching is largely attributed to the formation of detrimental intermolecular π–π stacking interactions and excimer species that provide non-radiative pathways for the decay of excited states. nih.gov
The discovery of aggregation-induced emission (AIE) in 2001 presented a groundbreaking alternative. hkust.edu.hknih.gov AIE is a photophysical phenomenon where non-luminescent or weakly emitting molecules in a solution are induced to emit intensely upon aggregation. nih.govwikipedia.orgoup.com This counterintuitive effect opened up new possibilities for developing highly efficient solid-state emitters, overcoming the long-standing challenge of ACQ. nih.govoup.com The transition from ACQ to AIE represents a significant leap forward, enabling the creation of robust luminescent materials for a wide array of applications. acs.org
Fundamental Principles of Aggregation-Induced Emission (AIE) Phenomena
The underlying mechanism for the AIE phenomenon is widely accepted to be the restriction of intramolecular motion (RIM). mdpi.comust.hk In dilute solutions, AIE-active molecules, often possessing propeller-like structures, undergo vigorous intramolecular rotations and vibrations. mdpi.comnih.gov These motions act as non-radiative channels, dissipating the energy of the excited state and leading to weak or no emission. nih.govresearchgate.net
When these molecules aggregate, their physical movement becomes constrained. This restriction of intramolecular motion blocks the non-radiative decay pathways. researchgate.netrsc.org As a result, the excited state energy is channeled into radiative decay, leading to a significant enhancement of fluorescence intensity. wikipedia.org Factors such as increased viscosity, decreased temperature, or incorporation into a rigid matrix can also induce this emissive behavior by suppressing molecular motions. ust.hk In some instances, the enhanced emission is specifically observed in the crystalline state, a phenomenon termed crystallization-induced emission (CIE). ust.hk
The Tetraphenylethene (TPE) Scaffold as a Prototypical AIE Luminogen
Tetraphenylethene (TPE) stands as an archetypal and extensively studied AIE luminogen. rsc.orgacs.org Its simple, propeller-shaped molecular structure is a key feature contributing to its remarkable AIE effect. nih.govrsc.org TPE is a cornerstone in the design of AIE-active materials due to its straightforward synthesis and exceptional ability to impart AIE characteristics to more complex molecular architectures. rsc.orgnih.govrsc.org
The non-planar structure of TPE prevents strong intermolecular π–π stacking in the aggregated state, a common cause of quenching in traditional fluorophores. nih.govresearchgate.net The phenyl rings of TPE are free to rotate in solution, providing efficient non-radiative decay channels. Upon aggregation, these rotations are hindered, activating the radiative emission pathway. nih.gov The versatility of the TPE core allows for its functionalization with various groups, enabling the tuning of its photophysical properties and its incorporation into a diverse range of materials for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. oup.comrsc.orgrsc.org
Strategic Importance of 4-(1,2,2-Triphenylvinyl)aniline (TPAV) as a Functional Building Block in AIE Chemistry
This compound (TPAV), also known as 1-(4-Aminophenyl)-1,2,2-triphenylethene, is a crucial derivative of TPE that incorporates a functional aniline (B41778) group. apolloscientific.co.ukachemblock.comchemicalbook.com This seemingly simple addition has profound implications for its utility as a building block in AIE chemistry. The amino group provides a reactive site for further chemical modifications, allowing for the facile construction of more complex AIE-active molecules and polymers. nih.gov
The presence of the aniline moiety introduces charge transfer characteristics to the TPE scaffold, which can influence the photophysical properties of the resulting materials. This makes TPAV a valuable component in the design of materials with tailored electronic and optical properties. For instance, theoretical studies have explored the charge-transport properties of TPAV derivatives, highlighting their potential in organic semiconductor applications. nih.gov The strategic incorporation of TPAV enables the development of advanced AIE materials with enhanced functionalities for a variety of high-tech applications.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 919789-80-3 | apolloscientific.co.ukachemblock.comarctomsci.com |
| Molecular Formula | C26H21N | achemblock.comchemicalbook.com |
| Molecular Weight | 347.46 g/mol | achemblock.com |
| Melting Point | 202.1-203.4 °C | chemicalbook.com |
| Boiling Point (Predicted) | 472.6±24.0 °C | chemicalbook.com |
| Density (Predicted) | 1.128±0.06 g/cm³ | chemicalbook.com |
| pKa (Predicted) | 4.16±0.10 | chemicalbook.com |
| IUPAC Name | This compound | achemblock.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1,2,2-triphenylethenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H,27H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNQRPKNQRXHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30580163 | |
| Record name | 4-(Triphenylethenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30580163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919789-80-3 | |
| Record name | 4-(Triphenylethenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30580163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of 4 1,2,2 Triphenylvinyl Aniline
Established Synthetic Routes for 4-(1,2,2-Triphenylvinyl)aniline (TPAV)
The synthesis of TPAV and other tetraphenylethene derivatives primarily relies on coupling reactions that form the central carbon-carbon double bond.
McMurry Coupling Approaches for Tetraphenylethene Derivatives
The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene. nih.govnih.gov This reaction typically employs low-valent titanium species, which are generated in situ from a titanium source like titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) and a reducing agent such as lithium aluminum hydride (LiAlH₄) or a zinc-copper couple. nih.govbenicewiczgroup.com The reaction is believed to proceed through a pinacol-type intermediate, which is subsequently deoxygenated by the oxophilic titanium reagent to yield the alkene. nih.gov
The synthesis of symmetrical tetraphenylethene is a classic example of a homocoupling McMurry reaction, starting from benzophenone. nih.gov For unsymmetrical TPE derivatives like TPAV, a cross-coupling reaction between two different ketones is required. The general procedure involves preparing a slurry of the low-valent titanium reagent in an inert solvent, typically tetrahydrofuran (B95107) (THF), followed by the addition of the ketone starting materials. The reaction mixture is then heated to reflux for several hours to drive the coupling and deoxygenation steps. nih.gov A challenge in cross-coupling reactions is the potential for the formation of a statistical mixture of three products: two homocoupled products and the desired cross-coupled product.
Reported Synthetic Procedures for this compound
While specific, detailed experimental procedures for the synthesis of this compound are not extensively documented in readily available literature, a logical and commonly employed route is the McMurry cross-coupling reaction between 4-aminobenzophenone (B72274) and benzophenone. researchgate.netresearchgate.net
A plausible synthetic approach, based on general McMurry reaction protocols, would involve the following steps:
Preparation of the low-valent titanium reagent by reacting TiCl₄ with a reducing agent like zinc powder in anhydrous THF under an inert atmosphere.
The resulting slurry of active titanium is then treated with a mixture of 4-aminobenzophenone and benzophenone.
The reaction mixture is heated at reflux for several hours to facilitate the coupling reaction.
After cooling, the reaction is quenched, and the product is isolated and purified, typically by column chromatography, to separate the desired this compound from the homocoupled byproducts, tetraphenylethene and 4,4'-diamino-tetraphenylethene.
An alternative, though less direct, pathway could involve the synthesis of 4-nitrotetraphenylethylene via a McMurry coupling of 4-nitrobenzophenone (B109985) and benzophenone, followed by the reduction of the nitro group to an amine. The reduction of an aromatic nitro group is a standard transformation that can be achieved using various reagents, such as tin(II) chloride or catalytic hydrogenation. isuct.ru
Derivatization Strategies Utilizing the Amino Functionality of this compound
The primary amino group of TPAV is a key functional handle that allows for a wide range of chemical modifications, enabling the incorporation of the AIE-active TPE unit into various molecular and macromolecular structures.
Schiff Base Formation and Hydrazone Derivatives (e.g., with salicylaldehyde)
The primary amine of TPAV can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). A notable example is the reaction with salicylaldehyde (B1680747). This reaction typically proceeds by mixing the two components in a suitable solvent, such as ethanol, and heating the mixture, often with a catalytic amount of acid.
Furthermore, the amino group can be converted into a hydrazine (B178648) derivative, which can then be reacted with aldehydes or ketones to form hydrazones. For instance, this compound salicylaldehyde hydrazone has been synthesized and studied. nih.gov The formation of Schiff bases and hydrazones introduces new functionalities and can significantly alter the electronic and photophysical properties of the parent TPAV molecule. These derivatives are of interest for their potential applications in chemosensors and photochromic materials. nih.gov
| Reactant | Derivative Type | Potential Reaction Conditions |
|---|---|---|
| Salicylaldehyde | Schiff Base | Ethanol, reflux, catalytic acid |
| Benzaldehyde | Schiff Base | Toluene, Dean-Stark trap |
| Hydrazine (to form TPAV-hydrazine) | Hydrazone Precursor | Diazotization followed by reduction |
Covalent Modifications for Polymer Integration (e.g., poly(acrylates))
The amino group of TPAV can be modified to introduce a polymerizable group, allowing for its incorporation into polymer chains. One such strategy is the conversion of TPAV into an acrylate (B77674) or methacrylate (B99206) monomer. This can be achieved by first converting the amino group into a hydroxyl group via a Sandmeyer-type reaction, followed by esterification with acryloyl chloride or methacryloyl chloride. The resulting monomer, such as 4-(1,2,2-triphenylvinyl)phenyl acrylate, can then be polymerized or copolymerized with other acrylate monomers using standard free-radical polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. benicewiczgroup.comnih.gov
The integration of the TPAV moiety into a polymer backbone can lead to materials with interesting optical properties, such as AIE-active polymers, which have potential applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).
| Step | Reaction | Reagents |
|---|---|---|
| 1 | Diazotization of amine | NaNO₂, HCl |
| 2 | Conversion to phenol | H₂O, heat |
| 3 | Esterification | Acryloyl chloride, base |
| 4 | Polymerization | AIBN (initiator), RAFT agent |
Incorporation into Complex Architectures (e.g., imidazole, naphthalimide, phenanthroline-tetraone)
The nucleophilic nature of the amino group in TPAV makes it a suitable starting material for the construction of more complex, heterocyclic architectures.
Elucidation of Photophysical Mechanisms in 4 1,2,2 Triphenylvinyl Aniline Derivatives
Restricted Intramolecular Rotation (RIR) as the Primary AIE Mechanism in 4-(1,2,2-Triphenylvinyl)aniline Systems
The principal mechanism driving the Aggregation-Induced Emission (AIE) phenomenon in this compound and its derivatives is the restriction of intramolecular rotation (RIR). rsc.orgwikipedia.org In dilute solutions, the multiple phenyl rings of the triphenylvinyl moiety can undergo low-frequency rotational and vibrational motions. These dynamic motions act as non-radiative decay pathways, effectively quenching fluorescence and leading to low quantum yields.
However, upon aggregation in poor solvents or in the solid state, these intramolecular rotations are physically hindered. wikipedia.orgresearchgate.net This steric hindrance blocks the non-radiative decay channels, forcing the excited-state molecules to release their energy through radiative pathways, resulting in strong fluorescence emission. researchgate.net This concept has been broadened to the principle of restriction of intramolecular motions (RIM), which encompasses both rotational and vibrational restrictions. nih.gov The AIE effect is a general characteristic for many luminogens that share similar structural features allowing for such restricted motions. researchgate.net
The propeller-like shape of the tetraphenylethene (TPE) core, a structural analog to the triphenylvinyl group, is crucial for this effect. The twisted conformation prevents strong intermolecular π-π stacking in the aggregated state, which would otherwise lead to fluorescence quenching. nih.gov This combination of restricted intramolecular motion and avoidance of detrimental π-π interactions is fundamental to the high solid-state emission efficiency of these materials. nih.govrsc.org
Role of Excited-State Intramolecular Proton Transfer (ESIPT) in Select this compound Hydrazone Derivatives
In certain derivatives of this compound, particularly salicylaldehyde (B1680747) hydrazone derivatives, another photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT) plays a significant role in their luminescent properties. rsc.org ESIPT is a phototautomerization reaction where a proton is transferred from a donor to an acceptor group within the same molecule in the excited state. rsc.org This process often results in a large Stokes shift, which is the difference between the absorption and emission maxima. rsc.org
For instance, a this compound salicylaldehyde hydrazone derivative was shown to exhibit both AIE and ESIPT characteristics. rsc.org The ESIPT process contributes to its unique photophysical behavior, working in concert with the RIR mechanism. rsc.org It has been noted that in some systems, the ESIPT mechanism can be influenced by external factors, such as the presence of water, which can form intermolecular hydrogen bonds and potentially inhibit the intramolecular proton transfer. nih.gov The interplay between AIE and ESIPT can lead to complex and tunable emission properties, making these compounds promising for various applications. rsc.orgrsc.org
Photochromism and Reversible Photo-Responsiveness in this compound Conjugates
Select conjugates of this compound have been engineered to exhibit photochromism, the reversible transformation between two forms having different absorption spectra upon photoirradiation. This property allows for the development of materials with photo-controllable color and fluorescence.
A notable example is a this compound salicylaldehyde hydrazone derivative that displays reversible changes in both color and fluorescence upon exposure to UV light. rsc.org This photo-responsiveness is attributed to a photo-induced chemical transformation, likely a reversible isomerization or cyclization reaction, which alters the electronic structure and, consequently, the photophysical properties of the molecule. The initial state of this molecule can be restored by thermal treatment or irradiation with longer wavelength light, demonstrating good fatigue resistance. rsc.org Such reversible photo-responsive behavior is highly desirable for applications in molecular switches, data storage, and anti-counterfeiting technologies. rsc.org
Influence of Molecular Packing and Aggregation State on Emission Characteristics
The emission characteristics of this compound derivatives in the solid state are highly sensitive to their molecular packing and aggregation morphology. rsc.org The specific arrangement of molecules in a crystal lattice or an amorphous aggregate directly influences the extent of intermolecular interactions and the degree to which intramolecular motions are restricted.
Different crystalline polymorphs of the same compound can exhibit distinct emission colors and quantum yields, a phenomenon known as polymorphism-dependent emission. rsc.org This is because different packing modes can lead to variations in intermolecular interactions, such as π-π stacking and hydrogen bonding, which in turn affect the non-radiative decay rates. nih.govnih.gov For instance, strong π-π interactions are generally detrimental to emission, but in some AIE systems, specific packing arrangements can promote luminescence. nih.gov
The formation of a three-dimensional molecular packing network can be an effective strategy to suppress molecular motions and enhance AIE properties. rsc.org The transition from a crystalline to an amorphous state, often induced by mechanical stimuli like grinding, can also lead to changes in fluorescence, a property known as mechanochromism. nih.gov This reversible conversion highlights the critical role of the aggregation state in dictating the emissive output of these materials. nih.gov
Advanced Characterization Techniques for 4 1,2,2 Triphenylvinyl Aniline and Its Functionalized Materials
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-(1,2,2-triphenylvinyl)aniline and its derivatives. Both ¹H and ¹³C NMR are routinely employed to confirm the molecular framework and purity of these compounds.
In the ¹H NMR spectrum of this compound, the protons of the phenyl rings and the vinyl group exhibit characteristic chemical shifts, typically in the aromatic region (δ 6.5-8.0 ppm). The amino (-NH₂) protons present a distinct signal whose chemical shift can be influenced by solvent and concentration. For instance, in a study of 2-butylthioaniline, the chemical shift values of the aniline (B41778) protons were reported, providing a reference for similar structures. researchgate.net
¹³C NMR spectroscopy provides complementary information, with signals corresponding to the vinyl carbons and the various aromatic carbons. The chemical shifts of these carbons are sensitive to their local electronic environment, allowing for detailed structural assignment. For example, in studies of soluble polyaniline, ¹³C NMR has been used to analyze the chain structure, identifying alternating and successive benzoid-quinoid sequences. kpi.ua The assignment of resonance peaks is often aided by two-dimensional NMR techniques, such as HETCOR, which correlate proton and carbon signals. researchgate.net
Table 1: Representative NMR Data for Aniline Derivatives
| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Reference |
|---|---|---|---|
| ¹H | Aniline Protons | 6.5 - 8.0 | researchgate.net |
This table provides generalized data for aniline derivatives to illustrate the typical chemical shift ranges observed in NMR spectroscopy.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and its derivatives, thereby confirming their chemical composition. The molecular formula of this compound is C₂₆H₂₁N, corresponding to a molecular weight of approximately 347.46 g/mol . achemblock.com
Various ionization techniques can be employed, with soft ionization methods like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) being particularly useful for these types of molecules to minimize fragmentation and provide a clear molecular ion peak. unimi.it For instance, MALDI-TOF mass spectrometry has been used to confirm the structural integrity of N-phenyl-4-(1,2,2-triphenylvinyl)aniline. In the analysis of polyaniline oligomers, ESI-MS has allowed for the characterization of species up to a 10-mer in terms of their molecular weight and redox-state distribution. unimi.it
Table 2: Molecular Weight Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₆H₂₁N | achemblock.com |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic transitions within this compound and its functionalized materials. uu.nl The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk In organic molecules, these transitions primarily involve π → π* and n → π* transitions. libretexts.orgslideshare.net
The UV-Vis spectrum of this compound is characterized by strong absorption bands in the UV region, which are attributed to π → π* transitions within the conjugated system of the triphenylvinyl and aniline moieties. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity and the introduction of functional groups. shu.ac.uk For example, the absorption spectra of aniline derivatives can exhibit peaks around 300 nm due to π-π* electronic transitions of the aromatic ring. researchgate.net In functionalized materials, intramolecular charge transfer (ICT) can lead to the appearance of new, often red-shifted, absorption bands.
Table 3: Illustrative UV-Vis Absorption Data for Aniline Derivatives
| Transition Type | Typical Wavelength Range (nm) | Reference |
|---|---|---|
| π → π* | 200 - 400 | libretexts.orgresearchgate.net |
This table provides generalized data for aniline derivatives to illustrate typical absorption ranges.
Fluorescence Spectroscopy for Emission Properties and Quantum Yields
Fluorescence spectroscopy provides valuable insights into the emissive properties of this compound and its derivatives, which are often characterized by aggregation-induced emission (AIE). In dilute solutions, these molecules may exhibit weak fluorescence, but their emission intensity increases significantly in aggregated states or in the solid state due to the restriction of intramolecular rotation (RIR).
The fluorescence spectrum reveals the wavelength of the emitted light, and the fluorescence quantum yield (ΦF) quantifies the efficiency of the emission process. nih.gov For example, some triphenylamine (B166846) derivatives have been shown to exhibit high photoluminescence quantum yields, in some cases approaching unity. nih.gov The emission color can be tuned by modifying the molecular structure. Derivatives of this compound have been developed as deep-blue emitters for applications in organic light-emitting diodes (OLEDs). nih.gov The fluorescence of aniline derivatives can be influenced by factors such as pH and solvent polarity. nih.gov
Table 4: Representative Fluorescence Data for AIE-active Materials
| Property | Typical Values | Reference |
|---|---|---|
| Emission Maximum (λem) | Varies with structure and environment | nih.gov |
This table provides generalized data for AIE-active materials to illustrate the range of observed properties.
Time-Resolved Fluorescence Measurements for Excited State Lifetimes
Time-resolved fluorescence measurements are employed to determine the excited-state lifetimes of this compound and its derivatives. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the dynamics of the excited state, including the rates of radiative and non-radiative decay processes.
Fluorescence decay is often monitored at different emission wavelengths and can exhibit multi-exponential behavior, indicating the presence of different excited species or decay pathways. For example, studies on other fluorescent molecules have shown that the decay parameters can depend on the emission wavelength and the nature of the solvent. scirp.org The fluorescence lifetime of aniline derivatives can be significantly affected by the solvent environment, with water often acting as a fluorescence quencher. researchgate.net The lifetimes can range from picoseconds to nanoseconds. scirp.org
Table 5: Illustrative Fluorescence Lifetime Data
| Compound Type | Typical Lifetime Range | Reference |
|---|
This table provides generalized data for fluorescent organic dyes to illustrate the range of observed lifetimes.
X-ray Diffraction (XRD) for Crystalline Structure and Packing Analysis
X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.com For this compound and its derivatives, single-crystal XRD can provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. This information is critical for understanding how molecular packing influences the material's properties, such as its emission characteristics and charge transport capabilities.
Table 6: Information Obtained from X-ray Diffraction
| Parameter | Description | Reference |
|---|---|---|
| Unit Cell Parameters | Dimensions and angles of the repeating unit | numberanalytics.com |
| Space Group | Symmetry of the crystal lattice | numberanalytics.com |
| Atomic Coordinates | Positions of atoms within the unit cell | numberanalytics.com |
Theoretical and Computational Studies on 4 1,2,2 Triphenylvinyl Aniline Derived Systems
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure and Photophysical Properties
Theoretical calculations are crucial for understanding the electronic and photophysical processes in materials. nih.gov Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov For instance, DFT calculations have been employed to study the structural and electronic properties of polymers like polyaniline and polypyrrole. nih.gov
Time-Dependent Density Functional Theory (TD-DFT), an extension of DFT, is a promising tool for predicting the excited-state properties of large molecular systems at a reasonable computational cost. nih.govchemrxiv.org It is used to calculate various excitation properties and has been shown to provide results that are in good agreement with experimental data for properties like UV-Vis absorption spectra. chemrxiv.orgresearchgate.net In the context of materials for optoelectronic devices, TD-DFT can be used to understand the charge-transfer (CT) interactions in both ground and excited states. researchgate.net For materials exhibiting thermally activated delayed fluorescence (TADF), a small energy gap between the lowest singlet (S1) and triplet (T1) states is desirable for efficient reverse intersystem crossing (RISC). nih.gov Theoretical studies combining TD-DFT with other methods can quantitatively calculate the rates of these photophysical processes. nih.govresearchgate.net
In a study on a flexible organic molecule, 4-(1,2,2-triphenylvinyl)aniline salicylaldehyde (B1680747) hydrazone, first-principles calculations based on DFT were used to investigate the relationship between molecular packing and charge-transport parameters. nih.gov The calculations showed that the frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key to understanding the electronic properties. researchgate.net The HOMO is primarily located on the intra-ring C-C bonds, with some contribution from the C=N bond and the oxygen atom, while the LUMO's distribution influences electron transfer. researchgate.net
The structural and electronic properties of aniline-based polymers have been investigated using DFT, exploring how dihedral angles between monomer units affect the electronic properties. nih.gov These studies involve optimizing the polymer configurations and calculating the band structures and densities of states (DOS) to determine properties like the band gap. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Rotational Freedom
Molecular dynamics (MD) simulations are a powerful computational tool for studying the atomic motions of molecular systems. nih.gov This technique is widely used to simulate and analyze the conformational changes in molecules, such as domain motions and allosteric transitions. nih.gov
In the context of flexible molecules like derivatives of this compound, MD simulations can provide valuable insights into their conformational dynamics and rotational freedom. The flexibility of these molecules, characterized by dynamic intramolecular rotations, is a key factor influencing their properties. nih.govnih.gov For example, the phenyl rings in this compound salicylaldehyde hydrazone can undergo dynamic intramolecular rotation. nih.gov Quantum-chemical calculations have shown that the energy barrier for twisting this molecule is relatively low, indicating high molecular chain flexibility. nih.gov
MD simulations can be used to explore the different conformations a molecule can adopt and the transitions between them. This is particularly important for understanding how molecular flexibility affects processes like charge transport. nih.govnih.gov The conformational landscape can influence the reorganization energy associated with charge transfer, as rigid molecules tend to have smaller reorganization energies. nih.gov
Charge Transport Modeling: Hopping Models and Electronic Couplings in this compound Derivatives
Charge transport in organic materials is a fundamental property that governs the performance of electronic devices. nih.gov The hopping model is a common theoretical framework used to describe charge transport in organic semiconductors. nih.govnih.gov In this model, charges (electrons or holes) are considered to "hop" between adjacent molecules or molecular segments.
For a derivative of this compound, specifically this compound salicylaldehyde hydrazone, the charge-transport properties have been simulated using hopping models. nih.govnih.gov The key parameters in these models are the reorganization energy and the electronic coupling between adjacent molecules.
Electronic coupling quantifies the strength of the electronic interaction between molecules involved in the charge transfer process. In the case of this compound salicylaldehyde hydrazone, the electronic couplings for both hole and electron transport have been calculated. nih.gov These calculations revealed that the electronic couplings for electron transfer are significantly larger than those for hole transport. nih.gov This difference can be understood by analyzing the overlap of the frontier molecular orbitals (HOMO for holes, LUMO for electrons) between neighboring molecules. researchgate.netnih.gov
The reorganization energy (λ) is a critical parameter in charge transport theory, representing the energy required to deform the molecule's geometry from its neutral state to its charged state upon electron or hole transfer. nih.gov It is composed of an internal component, which relates to the geometry relaxation of a single molecule, and an external component, which is influenced by the surrounding medium.
For flexible molecules, the contribution of intermolecular interactions to the reorganization energy can be significant. nih.gov In a study of this compound salicylaldehyde hydrazone, it was found that crystal packing forces can enhance molecular rigidity and decrease the internal reorganization energy. nih.govnih.gov This "molecular hardening" effect is crucial for improving charge transport properties. nih.gov
Calculations have shown that for this derivative, the reorganization energy for hole transport (λh) is considerably smaller than that for electron transport (λe). nih.gov This suggests that less energy is required to accommodate a hole than an electron, which has implications for the relative mobilities of holes and electrons. The changes in bond lengths and dihedral angles upon oxidation (hole transfer) and reduction (electron transfer) contribute differently to the reorganization energies. researchgate.net
Table 1: Calculated Reorganization Energies for this compound Salicylaldehyde Hydrazone
| Reorganization Energy | Value (eV) in Gas Phase | Value (eV) in Crystal |
| Hole (λh) | - | 0.101 |
| Electron (λe) | - | 0.274 |
Data sourced from a study on the charge-transport properties of this compound salicylaldehyde hydrazone. nih.gov
Based on the calculated reorganization energies and electronic couplings, the intrinsic electron and hole mobilities can be predicted using hopping models. nih.govnih.gov The mobility is a measure of how quickly a charge carrier can move through a material under the influence of an electric field.
For this compound salicylaldehyde hydrazone, theoretical simulations have predicted that the intrinsic electron mobility is much higher than the intrinsic hole mobility. nih.govnih.gov This finding is consistent with the calculated lower reorganization energy for holes and the larger electronic couplings for electrons. nih.gov These theoretical predictions provide valuable guidance for the design and synthesis of new organic semiconductor materials with tailored charge-transport properties. nih.govnih.gov
Table 2: Calculated Electronic Couplings for Dimers of this compound Salicylaldehyde Hydrazone
| Dimer | Hole Transport (meV) | Electron Transport (meV) |
| P1 | 2.8 | 26.8 |
| T1 | 2.9 | 35.9 |
| T3 | 7.1 | 48.3 |
| T4 | 3.5 | 26.3 |
Data sourced from a study on the charge-transport properties of this compound salicylaldehyde hydrazone. nih.gov
Computational Insights into Intermolecular Interactions and Crystal Packing Effects on this compound Derivatives
The arrangement of molecules in the solid state, known as crystal packing, has a profound impact on the properties of organic materials. nih.gov Computational methods can provide detailed insights into the nature of intermolecular interactions and their influence on crystal packing.
For flexible molecules like derivatives of this compound, crystal packing forces can play a significant role in determining the molecular conformation and, consequently, the material's properties. nih.govnih.gov In the case of this compound salicylaldehyde hydrazone, it was found that the crystal packing forces can overcome intramolecular steric repulsion and dynamic rotations, leading to a more rigid molecular structure. nih.govnih.gov This induced rigidity, or "molecular hardening," leads to a decrease in the reorganization energy, which is beneficial for charge transport. nih.govnih.gov
The analysis of intermolecular interactions in the crystal structure can reveal the dominant forces responsible for the observed packing arrangement. These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. rsc.orgmdpi.com Understanding these interactions is key to controlling the crystal packing and, therefore, tuning the electronic and photophysical properties of the material. nih.govnih.gov For instance, the tight herringbone arrangement observed in the crystal structure of this compound salicylaldehyde hydrazone is a common packing motif in organic semiconductors. researchgate.net
Computational studies that combine quantum chemical calculations with analyses of crystal packing provide a powerful approach to establishing structure-property relationships in organic materials. nih.gov These insights are invaluable for the rational design of new materials with optimized performance in electronic and optoelectronic applications. nih.govnih.gov
Rational Design and Molecular Engineering of 4 1,2,2 Triphenylvinyl Aniline Based Materials for Specific Applications
Strategies for Modulating Aggregation-Induced Emission Properties in 4-(1,2,2-Triphenylvinyl)aniline Analogues
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a solution become highly luminescent in an aggregated state. This is contrary to the common aggregation-caused quenching (ACQ) effect. The unique AIE properties of this compound and its derivatives make them highly valuable for applications in sensors, bio-imaging, and optoelectronics.
The modulation of AIE in these analogues is often achieved by introducing different functional groups to the molecular structure. For instance, attaching a fluorophore with dual fluorescent moieties can lead to unusual optical behaviors not seen in single-fluorophore compounds. nih.gov A study demonstrated that linking a DNS group to tetraphenylethene results in bright AIE, whereas a NBD-linked tetraphenylethene exhibits ACQ. nih.gov This highlights the critical role of the attached fluorophore in dictating the emission behavior of the molecular aggregates.
Another strategy involves modifying the molecular packing and intermolecular interactions. A luminogen composed of two tetraphenylethene units (BTPE) was found to be more emissive in the solid state than a compound with a single unit. rsc.org The self-assembly of BTPE molecules into crystalline microfibers resulted in a fluorescence quantum efficiency of 100%, showcasing a significant AIE effect. rsc.org Furthermore, the introduction of substituents can subtly adjust AIE properties by influencing molecular conformations and packing in the aggregated state. nih.gov
The table below summarizes how different modifications can affect the AIE properties of tetraphenylethylene (B103901) derivatives.
| Modification Strategy | Effect on AIE Properties | Reference |
| Linking with DNS fluorophore | Bright aggregation-induced emission | nih.gov |
| Linking with NBD fluorophore | Aggregation-caused quenching | nih.gov |
| Incorporating two tetraphenylethene units | Enhanced emission efficiency in solid state | rsc.org |
| Introducing bromine atom substituent | Beneficial for photochromism and photodeformation | nih.gov |
Engineering Photo-Controllable Optical Responses for Erasable Functionalities in this compound Composites
The ability to control the optical properties of materials with light has led to the development of advanced technologies such as data storage and molecular switches. Composites based on this compound have been engineered to exhibit photo-controllable optical responses, enabling erasable functionalities.
A notable example is a reversible photochromic molecule derived from this compound salicylaldehyde (B1680747) hydrazone, which demonstrates both AIE and photochromism. rsc.org This molecule can reversibly change its color and fluorescence upon exposure to UV light, with good resistance to fatigue. rsc.org The conversion from its irradiated form back to its original state can be controlled by temperature and long-wavelength light, making it suitable for photo-patterning materials with erasable features. rsc.org
The introduction of specific substituents can also fine-tune these photo-responsive properties. For instance, triphenylethylene (B188826) derivatives with bromine atoms have shown enhanced photochromism and photodeformation due to additional C-H⋯Br interactions and the electron-withdrawing nature of bromine. nih.gov Furthermore, by combining triphenylethylene with dibenzothiophene (B1670422) and dibenzofuran (B1670420) groups, new photochromic materials have been synthesized. researchgate.net A dichloro-substituted triphenylethylene derivative not only exhibits AIE but also fast-response photochromism with good on/off repeatability. researchgate.net
These engineered materials hold promise for applications in high-density data storage, anti-counterfeiting technologies, and smart optical devices.
Design Principles for Enhanced Charge Transport in Organic Electronic Devices Utilizing this compound Moieties
The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), is heavily dependent on the charge transport properties of the organic materials used. The this compound moiety has been a key building block in the design of efficient hole-transporting materials (HTMs).
One of the primary design principles is to create a molecular structure that facilitates efficient packing and intermolecular electronic coupling. A study on this compound salicylaldehyde hydrazone revealed that crystal packing forces can enhance molecular rigidity and reduce the internal reorganization energy, which is beneficial for charge transport. nih.govresearchgate.netnih.gov Theoretical calculations for this molecule showed that the intrinsic electron mobility is significantly higher than the hole mobility. nih.govnih.gov
Another strategy involves creating three-dimensional (3D) molecular architectures. Asymmetric 3D HTMs incorporating a triphenylethylene core with peripheral diphenylamine (B1679370) or triphenylamine (B166846) moieties have been successfully synthesized and used in perovskite solar cells. acs.org These materials are synthesized through facile procedures and simple purification methods. acs.org The use of thiophene (B33073) derivatives as building blocks in HTMs is also common due to their chemical stability, ease of modification, and electron-rich nature which facilitates charge transport. nih.gov
The introduction of electron-deficient acetylene (B1199291) linkers can be used to tune the energy levels of the frontier molecular orbitals. nih.gov Furthermore, doping with a Lewis acid like tris(pentafluorophenyl)borane (B72294) (BCF) has been shown to improve charge mobility while also enhancing stretchability in polymer semiconductors by increasing structural disorder. researchgate.net
The table below highlights key design principles and their impact on charge transport properties.
| Design Principle | Impact on Charge Transport | Reference(s) |
| Enhanced molecular rigidity through crystal packing | Reduced internal reorganization energy, improved mobility | nih.govresearchgate.netnih.gov |
| Asymmetric 3D molecular architecture | Facile synthesis and effective hole transport in PSCs | acs.org |
| Incorporation of thiophene derivatives | Enhanced charge extraction and passivation | nih.gov |
| Introduction of acetylene linkers | Tunable frontier molecular orbital energy levels | nih.gov |
| Lewis acid doping (e.g., BCF) | Increased charge mobility and stretchability | researchgate.net |
Supramolecular Assembly and Nanoparticle Formulation of this compound Derivatives for Functional Devices
Supramolecular assembly and the formulation of nanoparticles are powerful bottom-up approaches to construct functional materials and devices with tailored properties. Derivatives of this compound are well-suited for these strategies due to their unique molecular structure and intermolecular interactions.
The self-assembly of aniline (B41778) oligomers, driven by non-covalent interactions such as hydrogen bonding, hydrophobic forces, and π-π stacking, can lead to the formation of hierarchical architectures like flower-like structures. nih.gov This directional growth model can be exploited to create complex and functional nano/micro-scale morphologies. nih.gov
In the context of AIE-active materials, self-assembly plays a crucial role. For example, a luminogen composed of two tetraphenylethene units self-assembles into crystalline microfibers that exhibit 100% fluorescence efficiency. rsc.org This demonstrates the power of controlled aggregation in maximizing the desired optical properties.
Nanoparticle formulation is another key strategy. Thiophene-substituted tetraphenylethylene can be used to create fluorescent probes with AIE behavior for sensing applications. acs.org These probes, which form aggregates in aqueous media, have been successfully used for the rapid detection of nitroaromatic compounds through a fluorescence quenching mechanism. acs.org Paper strips coated with these AIE-based nanoparticles have been developed for convenient, on-site detection. acs.org
The combination of supramolecular assembly and nanoparticle formulation provides a versatile platform for creating a wide range of functional devices, from chemical sensors to components for electroluminescent devices.
Applications of 4 1,2,2 Triphenylvinyl Aniline Derivatives in Advanced Functional Materials
Photo-Patterning and Image Display Technologies
The AIE characteristics of 4-(1,2,2-triphenylvinyl)aniline derivatives are being harnessed for high-resolution photo-patterning and advanced image display technologies. When molecularly dissolved, these compounds are typically non-emissive. However, upon aggregation, their fluorescence is switched on. This "off-on" behavior is ideal for creating high-contrast fluorescent patterns.
Researchers have demonstrated the use of TPE-based molecules in photolithography. By selectively inducing the aggregation of these molecules on a substrate using light, it is possible to write fluorescent patterns with high precision. This has potential applications in data storage, anti-counterfeiting technologies, and the fabrication of micro-optical components. Furthermore, the high photostability and brightness of these AIE luminogens (AIEgens) make them suitable for use in vibrant and durable image displays.
Molecular Switches and Logic Gates
The ability to control the fluorescence of this compound derivatives through external stimuli has led to their development as molecular switches. The transition between the non-emissive dissolved state and the highly emissive aggregated state can be triggered by various factors, including solvent polarity, temperature, and light. This reversible switching of fluorescence forms the basis of molecular-level data processing.
By designing derivatives that respond to specific inputs, scientists are creating molecular logic gates. For instance, a derivative might fluoresce only in the presence of two different chemical inputs, mimicking an "AND" logic gate. These developments are foundational for future molecular computers, where calculations are performed by individual molecules, promising unprecedented levels of miniaturization and computational power.
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices
In the realm of solid-state lighting and displays, this compound derivatives are proving to be exceptional materials for Organic Light-Emitting Diodes (OLEDs). Their high fluorescence efficiency in the solid, aggregated state overcomes the common problem of aggregation-caused quenching (ACQ) that plagues many traditional organic emitters. This leads to brighter and more efficient OLED devices.
Derivatives of this compound can act as efficient emitters, producing bright light when an electric current is passed through them. For example, 4,4'-bis(1,2,2-triphenylvinyl)biphenyl (BTPE) has been utilized as a blue emitter in OLEDs. researchgate.net Furthermore, materials like 4,4-bis(2,2-diphenylvinyl)-1,1-biphenyl (DPVBi) have been shown to significantly enhance the performance of OLEDs by improving hole injection from the electrode to the light-emitting layer. nih.gov This results in devices with higher current and luminance efficiencies, as well as improved stability. nih.gov The tunability of the chemical structure allows for the creation of emitters that span the visible spectrum, a crucial feature for developing full-color displays and white lighting applications. chemrxiv.org
Chemical Sensors and Probes Based on this compound Functionalization
The inherent fluorescence of this compound and its derivatives can be modulated by the presence of specific analytes. This has led to the development of highly sensitive and selective chemical sensors. The general principle involves functionalizing the core molecule with a receptor that specifically binds to the target analyte. This binding event alters the electronic properties or the aggregation state of the molecule, resulting in a detectable change in its fluorescence, such as turning it "on" or "off," or shifting its color.
Selective Detection of Metal Ions (e.g., Zn²⁺, Hg²⁺, Cu²⁺)
The selective detection of metal ions is crucial in environmental monitoring and biological studies. Derivatives of this compound have been engineered to act as fluorescent probes for various metal ions.
Zinc (Zn²⁺): Probes have been designed where the binding of Zn²⁺ ions triggers a significant fluorescence enhancement. nih.govnih.govdigitellinc.com This is often achieved by a chelation-enhanced fluorescence (CHEF) mechanism, where the metal ion locks the molecule in a rigid conformation, restricting intramolecular rotations and activating the AIE effect.
Mercury (Hg²⁺): Highly selective probes for the toxic mercury ion have been developed. nih.govresearchgate.net One strategy involves a Hg²⁺-triggered chemical reaction that cleaves a quenching group from the TPE derivative, thereby restoring its fluorescence. nih.gov A ratiometric fluorescent probe for mercury ions, TPES, changes its fluorescence color from blue to green upon encountering aqueous Hg²⁺. nih.gov
Copper (Cu²⁺): Fluorescent chemosensors for copper ions have also been synthesized. researchgate.net Similar to other metal ion sensors, the interaction with Cu²⁺ induces a change in the photophysical properties of the TPE derivative, leading to a measurable optical response.
Table 1: Selected this compound-Based Metal Ion Sensors
| Target Ion | Sensing Mechanism | Observed Change | Reference |
|---|---|---|---|
| Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence turn-on | nih.govnih.gov |
| Hg²⁺ | Hg²⁺-triggered deprotection reaction | Ratiometric color change (blue to green) | nih.gov |
| Cu²⁺ | Chelation-induced fluorescence change | Colorimetric and spectral changes | researchgate.net |
Gas Sensing (e.g., HCl gas)
The sensitivity of AIEgens to their chemical environment extends to the detection of gases. researchgate.nettudelft.nlrsc.org Derivatives of this compound can be incorporated into solid-state films or porous polymers to create gas sensors. nih.govrsc.org For instance, sensors for hydrogen chloride (HCl) gas have been demonstrated. nih.gov The protonation of the aniline (B41778) nitrogen by the acidic HCl gas alters the electronic structure of the molecule, leading to a change in its fluorescence emission, often a red-shift and quenching. rsc.org This response can be reversible, allowing for the development of reusable sensors. rsc.org
Explosive Detection (e.g., nitro-aromatics)
The detection of trace amounts of explosives is critical for security and environmental safety. westmont.edu The electron-rich nature of many this compound derivatives makes them excellent candidates for detecting electron-deficient nitroaromatic compounds, which are common components of explosives like picric acid and 2,4-dinitrotoluene (B133949) (DNT). acs.orgrsc.orgnih.gov
When the fluorescent aggregates of the TPE derivative come into contact with nitroaromatic molecules, a photoinduced electron transfer (PET) process can occur from the electron-rich sensor to the electron-deficient analyte. rsc.org This transfer quenches the fluorescence of the sensor, providing a "turn-off" signal for the presence of the explosive. acs.orgrsc.org This high sensitivity has been utilized to create portable paper-strip-based sensors for the rapid and convenient detection of these hazardous compounds. acs.org
Table 2: Performance of a TPE-based Sensor for Nitroaromatic Compounds
| Analyte | Detection Method | Key Finding | Reference |
|---|---|---|---|
| Nitroaromatic Compounds (NACs) | Fluorescence Quenching | Detection limit of 1.0 nM. | acs.org |
| Picric Acid | Fluorescence Quenching in Porous Polymer | High quenching efficiency among NACs. | rsc.org |
| 2,4-dinitrotoluene (DNT) | Fluorescence Quenching | Lower limit of detection of 30.1 µM. | nih.gov |
Anti-Counterfeiting and Security Applications
The unique photophysical properties of this compound and its derivatives, particularly their aggregation-induced emission (AIE) characteristics, have positioned them as promising candidates for advanced anti-counterfeiting and security technologies. These materials can exhibit changes in their fluorescence color and intensity in response to external stimuli such as light or mechanical force, making them ideal for creating complex and difficult-to-replicate security features.
One notable derivative, This compound salicylaldehyde (B1680747) hydrazone , has been engineered for applications in erasable photo-patterning and high-security anti-counterfeiting. acs.org This compound displays reversible photochromism, meaning its color and fluorescence can be switched by irradiating it with UV light. acs.org Before exposure to UV light, the compound is yellow and emits strong fluorescence in an aggregated state. Upon irradiation, it transforms to a red, non-fluorescent state. This process is reversible, and the original fluorescent state can be recovered, allowing for the creation of rewritable security markings. acs.org
The mechanism behind this phenomenon involves a reversible tautomerism between the enol and keto forms of the salicylaldehyde hydrazone moiety upon UV irradiation. This, combined with the AIE properties imparted by the tetraphenylethylene (B103901) (TPE) core of this compound, results in a material with switchable and high-contrast fluorescence, a desirable trait for secure information encryption. The ability to control the conversion rate between the two states adds another layer of security. acs.org
Table 1: Photochromic and AIE Properties of this compound salicylaldehyde hydrazone
| Property | Before UV Irradiation | After UV Irradiation |
| Appearance | Yellow | Red |
| Fluorescence | Strong Emission | Emission Declined Significantly |
| Controlling Stimulus | - | UV Light |
| Reversibility | - | Yes |
Another class of derivatives involves the incorporation of this compound into phenanthroimidazole structures. These compounds have been investigated for their mechanochromic luminescence, where the fluorescence color changes in response to mechanical stimuli like grinding or shearing. This property is highly valuable for creating sensors that can detect stress or for security features that change appearance upon tampering.
For instance, positional isomers of phenanthroimidazoles synthesized using a derivative of this compound exhibit significant shifts in their emission spectra upon grinding. The ortho and meta isomers show a large spectral shift of 98 nm, changing from blue to green emission. The para-isomer also displays a notable shift of 43 nm. This reversible mechanochromism provides a dynamic and interactive security element.
Table 2: Mechanochromic Properties of Tetraphenylethylene-Substituted Phenanthroimidazole Isomers
| Isomer | Initial Emission Color | Emission Color After Grinding | Spectral Shift (nm) |
| Ortho | Blue | Green | 98 |
| Meta | Blue | Green | 98 |
| Para | - | - | 43 |
The development of such smart materials based on this compound highlights a sophisticated approach to anti-counterfeiting. By moving beyond static security features to dynamic, stimulus-responsive systems, these derivatives offer enhanced security levels for applications ranging from banknotes and official documents to brand protection and secure data storage. The multi-stimuli responsive nature of some of these compounds, reacting to both light and mechanical force, opens the door for multi-level security features that are exceptionally difficult to forge.
Future Prospects and Emerging Research Avenues for 4 1,2,2 Triphenylvinyl Aniline Based Materials
Exploration of Novel AIE Mechanisms and Multi-Stimuli Responsiveness in 4-(1,2,2-Triphenylvinyl)aniline Conjugates
The phenomenon of aggregation-induced emission (AIE) in this compound and its derivatives is primarily attributed to the restriction of intramolecular rotation (RIR) in the aggregated state. However, ongoing research is delving into more complex and novel AIE mechanisms. One such area of exploration is the interplay between AIE and other photophysical processes, such as excited-state intramolecular proton transfer (ESIPT). For instance, a salicylaldehyde (B1680747) hydrazone derivative of this compound has been shown to exhibit AIE properties arising from a combination of RIR and ESIPT. rsc.org This dual mechanism opens up new avenues for designing materials with tunable and enhanced emission characteristics.
Furthermore, the development of multi-stimuli-responsive materials based on this compound is a rapidly growing field. These materials can change their luminescent properties in response to various external triggers, including light, temperature, and mechanical force. rsc.orgnih.gov A notable example is a photochromic molecule incorporating the this compound core, which demonstrates reversible changes in both color and fluorescence upon UV light irradiation. rsc.org The ability to control the conversion rate between its different states using temperature and light makes it a promising candidate for erasable photo-patterning materials. rsc.org The exploration of these multi-stimuli-responsive systems is crucial for the development of advanced molecular switches, logic gates, and anti-counterfeiting technologies. rsc.org
Integration into Smart and Adaptive Material Systems
The stimuli-responsive nature of this compound derivatives makes them ideal candidates for integration into smart and adaptive material systems. These are materials that can sense changes in their environment and respond in a controlled and predictable manner. The potential applications for such materials are vast and include sensors, information storage, and self-healing materials.
Research has demonstrated that the incorporation of this compound-based luminogens into various polymer and inorganic matrices can lead to the creation of materials with tunable mechanochromic and vapochromic properties. For example, pyrenoimidazole derivatives substituted with a tetraphenylethene (TPE) unit, a close structural relative of this compound, exhibit reversible fluorescence changes between blue and green upon grinding and exposure to solvent vapors. researchgate.net This behavior is attributed to the transition between crystalline and amorphous states. Similarly, silver(I) complexes have been developed as stimuli-responsive photoluminescent materials with strong emissions that can be altered by the presence of solvents. nih.gov The integration of this compound into these systems could further enhance their sensitivity and responsiveness.
Advanced Computational Design and High-Throughput Screening of this compound Derivatives
To accelerate the discovery of new this compound derivatives with tailored properties, researchers are increasingly turning to advanced computational design and high-throughput screening (HTS) techniques. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations are being employed to predict the electronic structure, photophysical properties, and charge transport characteristics of novel derivatives. researchgate.net These computational methods allow for the in-silico screening of large libraries of virtual compounds, enabling the identification of promising candidates for synthesis and experimental validation.
For instance, computational studies have been used to understand the structure-property relationships in AIE-active molecules, revealing how modifications to the molecular structure can influence the HOMO-LUMO energy gap and, consequently, the emission color. researchgate.net This knowledge is invaluable for the rational design of new luminogens with specific emission wavelengths.
In parallel, HTS methodologies are being developed to rapidly assess the properties of newly synthesized this compound derivatives. nih.gov These techniques often employ automated systems to measure properties such as fluorescence quantum yield, emission lifetime, and responsiveness to various stimuli in a microplate format. nih.gov The combination of computational design and HTS is expected to significantly streamline the development of next-generation materials based on the this compound scaffold.
Development of Next-Generation Optoelectronic Devices and Sensing Platforms Utilizing this compound as a Core Building Block
The exceptional photoluminescent properties of this compound and its derivatives make them highly promising for a wide range of optoelectronic and sensing applications. In the realm of optoelectronics, these materials are being investigated for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). Their high solid-state fluorescence quantum yields and good charge transport properties are key advantages in these applications.
Furthermore, the AIE characteristics of this compound-based materials are being harnessed for the development of highly sensitive and selective chemical and biological sensors. The "turn-on" fluorescence response upon aggregation, induced by the presence of a specific analyte, provides a clear and easily detectable signal. For example, functionalized this compound derivatives have been shown to exhibit selective fluorescence enhancement in the presence of specific metal ions or biomolecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(1,2,2-Triphenylvinyl)aniline and its derivatives?
- Methodological Answer : The compound is synthesized via a two-step process:
Synthesis of this compound (TPE-NH₂) : Prepared using literature methods, often involving Suzuki coupling or Wittig reactions to assemble the tetraphenylethylene (TPE) core with an aniline group .
Derivatization : TPE-NH₂ is functionalized via aldehyde-amine condensation (e.g., with 2-hydroxy-1-naphthaldehyde in ethanol under reflux) to form Schiff base derivatives like TPE-Nap. Characterization employs ¹H NMR, MALDI-TOF mass spectrometry, and FT-IR .
- Key Considerations : Reaction conditions (solvent, temperature) and stoichiometric ratios are critical for yield optimization.
Q. How can researchers characterize the aggregation-induced emission (AIE) properties of this compound-based compounds?
- Methodological Answer :
Fluorescence Spectroscopy : Measure emission intensity in dilute solutions vs. aggregated states (e.g., by adding a poor solvent like water). AIE-active compounds show enhanced emission upon aggregation .
UV-Vis Analysis : Monitor absorption changes to confirm aggregation (e.g., redshift or broadening of peaks).
Dynamic Light Scattering (DLS) : Quantify aggregate size distribution.
- Example : TPE-NH₂ derivatives exhibit AIE due to restricted intramolecular rotation (RIR) in the solid state, confirmed via fluorescence quantum yield comparisons .
Advanced Research Questions
Q. How does molecular packing influence the charge transport properties of this compound derivatives?
- Methodological Answer :
Crystallographic Analysis : Determine crystal structures (e.g., via X-ray diffraction) to identify packing motifs (e.g., herringbone vs. π-stacked arrangements) .
Reorganization Energy Calculation : Use density functional theory (DFT) to compute intramolecular geometric relaxations during charge transfer. Tight packing in crystals restricts bond stretching and torsion, reducing reorganization energy (e.g., from 0.153 eV in gas phase to 0.042 eV in crystals) .
Electronic Coupling Evaluation : Calculate intermolecular electronic coupling (V) using Marcus-Hush theory to predict charge mobility anisotropy .
- Key Insight : Tight packing in TPE derivatives enhances charge mobility by suppressing molecular flexibility, favoring electron transport over hole transport .
Q. What computational approaches are used to analyze charge transfer dynamics in this compound-based systems?
- Methodological Answer :
Marcus-Hush Theory : Model charge transfer rates using the equation , where is reorganization energy and is electronic coupling .
First-Principles Calculations : Employ DFT to simulate geometric relaxations and orbital overlaps in gas-phase vs. crystalline states .
Molecular Dynamics (MD) : Simulate packing effects on torsional vibrations and intermolecular interactions .
- Example : For this compound salicylaldehyde hydrazone, calculations revealed a 65% reduction in reorganization energy in crystals compared to isolated molecules, explaining enhanced conductivity .
Q. How can researchers resolve contradictions in emission data for TPE derivatives under varying experimental conditions?
- Methodological Answer :
Controlled Aggregation Studies : Systematically vary solvent polarity, concentration, and temperature to isolate AIE from aggregation-caused quenching (ACQ) effects .
Time-Resolved Spectroscopy : Compare fluorescence lifetimes in solution vs. solid state to distinguish radiative/non-radiative decay pathways .
Morphological Characterization : Use scanning electron microscopy (SEM) or atomic force microscopy (AFM) to correlate emission behavior with aggregate morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
